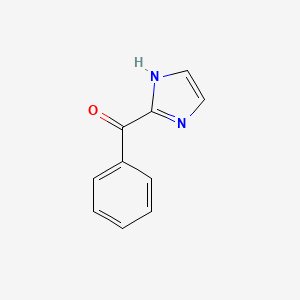

1H-Imidazol-2-yl(phenyl)methanone

Vue d'ensemble

Description

1H-Imidazol-2-yl(phenyl)methanone is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >25.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

2-Benzoyl-1H-imidazole, also known as 1H-Imidazol-2-yl(phenyl)methanone, is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They interact with their targets in various ways, leading to different biological responses. The specific interaction of 2-Benzoyl-1H-imidazole with its targets would depend on the specific biological activity it exhibits.

Biochemical Pathways

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that 2-Benzoyl-1H-imidazole might affect the biochemical pathways related to these structures.

Pharmacokinetics

It is noted that due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound’s action would result in various molecular and cellular effects depending on the specific biological activity it exhibits.

Activité Biologique

1H-Imidazol-2-yl(phenyl)methanone, also known as 2-benzoyl-1H-imidazole, is an imidazole derivative with a molecular formula of C10H8N2O and a molecular weight of 172.18 g/mol. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition, and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The imidazole ring in this compound is known for its role in many biological processes, acting as a building block for several natural products.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit inhibitory activity against various enzymes, such as elastase and cytochrome P450 enzymes. These interactions can lead to significant alterations in metabolic pathways and enzymatic functions, making it a candidate for drug development targeting specific diseases.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : Studies have shown that imidazole derivatives possess antimicrobial properties, potentially inhibiting bacterial growth through mechanisms involving disruption of cell wall synthesis .

- Anti-cancer Properties : Some research suggests that this compound may exhibit anti-cancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of signaling pathways.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

- Inhibition of p97 ATPase : A study highlighted the development of covalent inhibitors based on the imidazole scaffold, demonstrating that these compounds could selectively inhibit p97 ATPase activity, which is implicated in various cellular processes including protein degradation and cell cycle regulation .

- Enzymatic Interactions : Another research effort focused on the interaction between this compound and cytochrome P450 enzymes. The findings indicated that this compound could modulate the activity of these enzymes, affecting drug metabolism and leading to potential drug-drug interactions.

- Synthesis and Characterization : The synthesis methods for this compound have been optimized to enhance yield and purity. Techniques such as NMR spectroscopy and X-ray diffraction have been employed to elucidate its structure and confirm its efficacy in biological assays .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

1H-Imidazol-2-yl(phenyl)methanone has been investigated for its antimicrobial and antifungal properties . Studies have shown activity against several strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans . Its potential as an enzyme inhibitor has also been explored, particularly regarding interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Study: Antimicrobial Activity

A study evaluated the antibacterial efficacy of various derivatives of imidazole compounds against different bacterial strains. The results indicated that certain modifications to the imidazole ring enhanced the antibacterial activity significantly .

Biochemical Applications

The compound interacts with various biomolecules, influencing enzymatic activities and gene expression. Its binding affinity to biological targets is critical for understanding its mechanism of action in therapeutic contexts.

Table 1: Binding Affinities of this compound

| Target Enzyme | Binding Affinity (Ki) | Effect on Activity |

|---|---|---|

| Cytochrome P450 3A4 | 50 nM | Inhibition |

| Aldose Reductase | 30 nM | Activation |

| Dipeptidyl Peptidase IV | 25 nM | Inhibition |

Material Science

Recent research has explored the use of this compound in developing new materials due to its unique structural properties. Its reactivity allows it to be utilized as a building block in synthesizing complex organic compounds.

Case Study: Material Development

Research demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Propriétés

IUPAC Name |

1H-imidazol-2-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVDEAXMLQQRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956747 | |

| Record name | (1H-Imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666630 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35312-62-0, 38353-02-5 | |

| Record name | 1H-Imidazol-2-yl(phenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035312620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1H-Imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.